molecular formula C9H6BrF3O2 B1407084 2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 1517210-42-2

2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B1407084
CAS No.: 1517210-42-2
M. Wt: 283.04 g/mol
InChI Key: ITUFFXPCQYWXSU-UHFFFAOYSA-N
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Description

2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde (CAS: 1517210-42-2; Molecular Formula: C₉H₆BrF₃O₂; MW: 283.05) is a halogenated aromatic aldehyde featuring a bromine substituent at the 2-position and a trifluoroethoxy group (-OCH₂CF₃) at the 5-position of the benzaldehyde ring . Its synthesis often involves palladium-catalyzed C-O cross-coupling reactions, as demonstrated in fluorinated aryl ether preparations . The compound’s electron-withdrawing substituents (Br and -OCH₂CF₃) enhance its reactivity in nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions, making it valuable in pharmaceutical and agrochemical intermediates .

Properties

IUPAC Name

2-bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-8-2-1-7(3-6(8)4-14)15-5-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUFFXPCQYWXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzaldehyde Core

The benzaldehyde core can be formed through various methods, such as the oxidation of benzyl alcohols or the reduction of benzonitriles. For example, the reduction of benzonitriles using diisobutylaluminum hydride (DIBAL-H) is a common approach to form aldehydes.

Incorporation of the Trifluoroethoxy Group

The trifluoroethoxy group can be introduced via nucleophilic substitution reactions. For instance, a phenol derivative can react with 2,2,2-trifluoroethyl bromide or chloride in the presence of a base to form the desired ether.

Research Findings and Challenges

The synthesis of complex organic molecules like this compound poses several challenges, including controlling regioselectivity, managing reactivity, and optimizing yields. Research in this area often focuses on developing more efficient catalysts and reaction conditions to improve selectivity and reduce side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Positional Isomers

Positional isomerism significantly influences physicochemical properties and reactivity:

Compound Name CAS Number Substituent Positions Molecular Weight Key Properties/Applications
2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde 1517210-42-2 2-Br, 5-OCH₂CF₃ 283.05 High reactivity in cross-coupling; intermediate in drug synthesis
2-Bromo-3-(2,2,2-trifluoroethoxy)benzaldehyde 1824074-32-9 2-Br, 3-OCH₂CF₃ 283.05 Steric hindrance at 3-position may reduce reaction yields compared to para-substituted analogs
5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde 923281-72-5 5-Br, 2-OCH₂CF₃ 283.05 Altered electronic effects due to proximity of Br and -OCH₂CF₃; potential for intramolecular interactions

Key Insight : The 5-position of the trifluoroethoxy group in the target compound minimizes steric hindrance compared to ortho-substituted isomers, favoring higher synthetic yields .

Substitution with Other Fluorinated Groups

Replacing the trifluoroethoxy group with alternative fluorinated substituents alters electronic and steric profiles:

Compound Name CAS Number Substituent Molecular Weight Key Differences
2-Bromo-5-(trifluoromethyl)benzaldehyde 102684-91-3 5-CF₃ 253.02 -CF₃ is stronger electron-withdrawing than -OCH₂CF₃; higher reactivity in electrophilic substitutions
2-Bromo-5-(trifluoromethoxy)benzaldehyde 505084-61-7 5-OCF₃ 269.02 -OCF₃ offers lower steric bulk than -OCH₂CF₃ but similar electronic effects
5-Bromo-2-(difluoromethoxy)benzaldehyde 329269-64-9 2-OCHF₂ 251.03 Reduced fluorine content decreases lipophilicity and electron-withdrawing capacity

Key Insight : The trifluoroethoxy group (-OCH₂CF₃) balances steric bulk and electron-withdrawing effects, making it more versatile in catalysis compared to -CF₃ or -OCF₃ .

Halogen and Functional Group Variations

Variations in halogens or additional functional groups modulate reactivity:

Compound Name CAS Number Key Features Molecular Weight Applications
2-Bromo-5-fluorobenzaldehyde 57848-47-6 2-Br, 5-F 189.01 Simpler structure; used in crystallography studies of halogen interactions
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde N/A 3-Br, 2-OH, 5-tBu 257.12 Hydrogen bonding via -OH enhances solubility in polar solvents
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde 2385966-70-9 3-Br, 4-Cl, 5-CF₃ 287.46 Increased electrophilicity due to Cl and CF₃; used in multi-step syntheses

Key Insight : The absence of polar groups (e.g., -OH) in this compound reduces hydrogen bonding, favoring organic-phase reactions .

Biological Activity

2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique trifluoroethoxy group and bromine substitution, has been studied for various applications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C9H6BrF3O2
  • Molecular Weight : 253.04 g/mol
  • CAS Number : 28889213
  • Structure : The compound features a benzaldehyde moiety with a bromine atom at the 2-position and a trifluoroethoxy group at the 5-position.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antibacterial, antioxidant, and anticancer properties. The presence of halogen atoms often enhances the biological efficacy of organic compounds.

Antibacterial Activity

Recent studies have demonstrated that halogenated benzaldehydes exhibit significant antibacterial properties. For instance:

  • Case Study : A study reported that derivatives of benzaldehyde, including those with bromine substituents, showed notable inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays:

  • DPPH Assay : In vitro tests indicated that the compound effectively scavenges free radicals, thereby demonstrating strong antioxidant activity. This property is crucial for preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Mechanism of Action : It is hypothesized that this compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Line Studies : In vitro studies using cancer cell lines (e.g., MCF-7 and HCT-116) showed significant cytotoxic effects. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent.

Research Findings

StudyBiological ActivityFindings
AntibacterialSignificant inhibition against E. coli and S. aureus
AntioxidantEffective DPPH radical scavenging activity
AnticancerInduces apoptosis in MCF-7 and HCT-116 cell lines

The biological mechanisms underlying the activities of this compound are complex and involve multiple pathways:

  • Cell Membrane Disruption : The lipophilic nature of the trifluoroethoxy group enhances membrane permeability.
  • Enzyme Inhibition : The bromine atom may interact with active sites on enzymes critical for bacterial metabolism or cancer cell proliferation.
  • Oxidative Stress Modulation : By scavenging free radicals, the compound helps mitigate oxidative damage in cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of benzaldehyde derivatives. A typical approach involves:

Electrophilic bromination : Introduce bromine at the ortho position of a pre-functionalized benzaldehyde scaffold using N-bromosuccinimide (NBS) under controlled conditions .

Trifluoroethoxy substitution : React the intermediate with 2,2,2-trifluoroethyl iodide or trifluoroethyl tosylate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

  • Key Considerations : Monitor regioselectivity during bromination and optimize reaction time to avoid over-halogenation.

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aldehyde protons (δ ~10 ppm) and trifluoroethoxy signals (δ ~4.5–4.7 ppm for -OCH₂CF₃). Bromine substituents deshield adjacent aromatic protons .
  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₉H₆BrF₃O₂: ~284.94 g/mol).

Q. What are the stability and storage conditions for this compound?

  • Methodological Answer :

  • The aldehyde group is prone to oxidation; store under inert atmosphere (N₂/Ar) at –20°C.
  • Avoid prolonged exposure to light or moisture. Use amber vials and desiccants .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence electronic properties in cross-coupling reactions?

  • Methodological Answer :

  • The -OCH₂CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the adjacent bromine for Suzuki-Miyaura couplings.
  • Example Protocol : Use Pd(PPh₃)₄ (2 mol%), arylboronic acid (1.2 eq.), and K₂CO₃ in toluene/water (3:1) at 80°C .
  • Data Table :
CatalystYield (%)Reaction Time (h)
Pd(PPh₃)₄8512
PdCl₂(dppf)7810

Q. What computational methods predict the conformational stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate energy minima for rotamers of the trifluoroethoxy group. The lowest-energy conformer typically has the -OCH₂CF₃ group orthogonal to the aromatic plane to minimize steric clashes .
  • Key Parameters : Use B3LYP/6-311+G(d,p) basis set for geometry optimization. Compare with X-ray crystallography data if available .

Q. How is this compound utilized in medicinal chemistry for lead optimization?

  • Methodological Answer :

  • The bromine serves as a handle for further functionalization (e.g., palladium-catalyzed couplings), while the trifluoroethoxy group enhances metabolic stability.
  • Case Study : Analogues of this compound have been used to synthesize quinazolinones with antitumor activity. Optimize substituents at the aldehyde position via reductive amination or Schiff base formation .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for bromination steps: How to resolve them?

  • Methodological Answer :

  • Variations arise from solvent choice (e.g., CHCl₃ vs. CCl₄) and bromine source (NBS vs. Br₂).
  • Resolution : Perform controlled screening:
  • Solvent : CCl₄ improves solubility of bromine.
  • Catalyst : FeCl₃ (0.5 eq.) increases regioselectivity for ortho-bromination .

Research Applications Table

ApplicationMethodologyKey Reference Compound
Suzuki couplingPd-catalyzed cross-coupling5-Bromo-2-fluorobenzaldehyde
Anticancer agent synthesisQuinazolinone derivatizationChen et al. (2013)
Computational modelingDFT conformational analysisHiremath & Sundius (2009)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde
Reactant of Route 2
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2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde

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